30-Fold Reduced Blood-Brain Barrier Penetration Compared to Selinexor
Eltanexor exhibits markedly reduced blood-brain barrier penetration compared to the first-generation SINE compound selinexor. This pharmacokinetic differentiation is quantitated at approximately 30-fold lower CNS penetration for eltanexor relative to selinexor [1]. Despite this reduction in brain exposure, eltanexor maintains systemic pharmacokinetic properties similar to selinexor, including comparable oral bioavailability and plasma exposure profiles [1]. The differential CNS penetration is attributed to structural modifications that limit passive diffusion across the blood-brain barrier without compromising systemic XPO1 inhibition .
| Evidence Dimension | Blood-brain barrier penetration (CNS exposure) |
|---|---|
| Target Compound Data | Markedly reduced CNS penetration |
| Comparator Or Baseline | Selinexor (KPT-330) |
| Quantified Difference | Approximately 30-fold lower brain penetration |
| Conditions | Preclinical animal models (rats and monkeys); toxicology studies [1] |
Why This Matters
Reduced CNS penetration enables more frequent dosing schedules and mitigates centrally mediated adverse events, which is critical for long-term in vivo efficacy studies and clinical combination protocols.
- [1] Etchin J, Berezovskaya A, Conway AS, et al. KPT-8602, a second-generation inhibitor of XPO1-mediated nuclear export, is well tolerated and highly active against AML blasts and leukemia-initiating cells. Leukemia. 2017;31(1):143-150. DOI: 10.1038/leu.2016.130 View Source
